Benzoic acid, 4-(1,1-dimethylethyl)-, 1-methylethyl ester

CAS No.: 67952-56-1

Cat. No.: VC18442699

Molecular Formula: C14H20O2

Molecular Weight: 220.31 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 67952-56-1 |

|---|---|

| Molecular Formula | C14H20O2 |

| Molecular Weight | 220.31 g/mol |

| IUPAC Name | propan-2-yl 4-tert-butylbenzoate |

| Standard InChI | InChI=1S/C14H20O2/c1-10(2)16-13(15)11-6-8-12(9-7-11)14(3,4)5/h6-10H,1-5H3 |

| Standard InChI Key | RTUBKODHZNPRDT-UHFFFAOYSA-N |

| Canonical SMILES | CC(C)OC(=O)C1=CC=C(C=C1)C(C)(C)C |

Introduction

Structural and Chemical Properties

Molecular Architecture

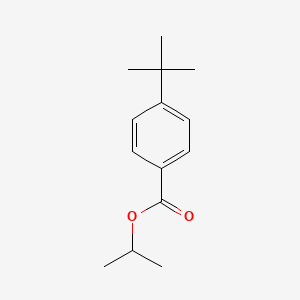

The compound’s IUPAC name, propan-2-yl 4-tert-butylbenzoate, reflects its dual functional groups: a benzoate ester moiety and a bulky tert-butyl substituent at the para position of the aromatic ring. The tert-butyl group (C(CH₃)₃) introduces significant steric hindrance, influencing the compound’s reactivity and physical properties. The ester group (–COO–) is formed via the condensation of 4-tert-butylbenzoic acid and isopropyl alcohol .

The canonical SMILES representation, CC(C)OC(=O)C₁=CC=C(C=C₁)C(C)(C)C, encodes the spatial arrangement of atoms, while the InChIKey (RTUBKODHZNPRDT-UHFFFAOYSA-N) provides a unique identifier for computational and database applications.

Synthesis and Manufacturing

Esterification Reaction

The primary synthesis route involves the acid- or base-catalyzed esterification of 4-tert-butylbenzoic acid with isopropyl alcohol. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group of the alcohol attacks the carbonyl carbon of the carboxylic acid, releasing water as a byproduct.

Representative Reaction:

Optimization Parameters

-

Catalysts: Sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (PTSA) are typical acid catalysts, while sodium hydroxide (NaOH) may serve as a base catalyst.

-

Temperature: Elevated temperatures (80–120°C) accelerate reaction kinetics.

-

Solvent: Toluene or xylene may be used to azeotropically remove water, shifting equilibrium toward product formation .

Industrial-scale production likely employs continuous-flow reactors to enhance yield and purity, though specific details remain proprietary .

Applications and Industrial Relevance

Fragrance and Flavor Additives

Esters of benzoic acid are widely used in perfumery due to their volatile nature and fruity aromas. While direct evidence for this compound’s use in fragrances is lacking, structural analogs like methyl 4-tert-butylbenzoate are employed in personal care products as fixatives or solvents .

Polymer and Plasticizer Intermediates

The tert-butyl group’s steric bulk may enhance the thermal stability of polymers when incorporated as a side chain. Potential applications include:

-

Plasticizers: Improving flexibility in polyvinyl chloride (PVC) formulations.

-

UV Stabilizers: Absorbing ultraviolet radiation in polyolefins.

Pharmaceutical Intermediates

Future Research Directions

Application-Specific Studies

-

Catalytic Studies: Investigating its use as a ligand in transition-metal catalysis.

-

Material Science: Evaluating thermal stability in polymer composites.

Environmental Monitoring

Developing analytical methods (e.g., GC-MS) to detect the compound in environmental samples and assess its persistence.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume